molecular formula C8H6O2 B049619 Isophthalaldehyde CAS No. 626-19-7

Isophthalaldehyde

Cat. No. B049619
CAS RN: 626-19-7
M. Wt: 134.13 g/mol
InChI Key: IZALUMVGBVKPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isophthalaldehyde and related compounds involves various chemical reactions that lead to the formation of this aromatic aldehyde. Research highlights the effectiveness of different synthetic pathways, including the use of o-phthalaldehyde (OPA) derivatives in capillary zone electrophoresis for amino acid analysis, indicating the compound's analytical applications (Liu, Cobb, & Novotny, 1989) and the design of OPA phosphoramidite for DNA-protein coupling (Ma et al., 2018).

Molecular Structure Analysis

The molecular structure of isophthalaldehyde plays a critical role in its chemical reactions and properties. The structural analysis includes understanding the spatial arrangement and electronic configuration, which dictate its reactivity and interaction with other compounds. Studies have delved into the stability and formation of isoindole derivatives, highlighting the molecular intricacies of o-phthalaldehyde interactions (Alvarez-coque et al., 1989).

Chemical Reactions and Properties

Isophthalaldehyde undergoes various chemical reactions, contributing to its widespread use in synthetic chemistry. The compound's ability to form isoindole derivatives under specific conditions showcases its reactivity and application in creating fluorescent markers (Nakamura, Matsumoto, & Tamura, 1982). Additionally, its role in the synthesis of complex molecules such as N-isoindolinones and phthalides further underscores its chemical significance (Mamidyala & Cooper, 2013).

Physical Properties Analysis

The physical properties of isophthalaldehyde, such as its melting point, boiling point, and solubility, are crucial for its practical applications. These properties affect its handling, storage, and utilization in different chemical processes. While specific studies focusing solely on the physical properties of isophthalaldehyde were not identified, these characteristics can generally be inferred from its chemical structure and the conditions used in various experiments.

Chemical Properties Analysis

The chemical properties of isophthalaldehyde, including its reactivity, stability, and interactions with other compounds, are essential for its application in synthetic chemistry and analytical applications. For instance, the synthesis and applications of polyphthalaldehyde, a polymer derived from o-phthalaldehyde, demonstrate the chemical versatility and potential uses of this compound in material science (Wang & Diesendruck, 2018).

Scientific Research Applications

Polymerization

  • Scientific Field: Polymer Chemistry
  • Application Summary: Isophthalaldehyde is used in the thermal polymerization process . The polymer produced is insoluble in any organic solvent .
  • Methods of Application: The polymerization of Isophthalaldehyde is carried out in the presence of a catalytic amount of p-toluenesulfonic acid .
  • Results or Outcomes: The resulting polymer seems to possess a triphenylmethyl radical as a monomer unit .

Synthesis of Binuclear Ruthenium Complex

  • Scientific Field: Inorganic Chemistry
  • Application Summary: Isophthalaldehyde is used in the synthesis of binuclear ruthenium complex .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Formation of Polymers or Covalent Organic Frameworks

  • Scientific Field: Organic Chemistry
  • Application Summary: Isophthalaldehyde, being bifunctional (having two formyl groups), allows the formation of polymers or covalent organic frameworks upon reaction with di- or triamines .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: These polymers or covalent organic frameworks find use in metal coordination complexes .

Synthesis of Polyspiroacetals

  • Scientific Field: Polymer Chemistry
  • Application Summary: Isophthalaldehyde is used in the synthesis of polyspiroacetals . The effects of various dialdehydes and multihydroxy monomers on the properties of the resulting polymer have been examined .
  • Methods of Application: The synthesis of polyspiroacetals involves the condensation of polyhydroxyl monomers with Isophthalaldehyde .
  • Results or Outcomes: The synthesized polyspiroacetals are thermally stable, have a high degree of chemical stability and are soluble in hexafluoroisopropanol .

Base-Catalyzed Knoevenagel Condensation Reaction

  • Scientific Field: Organic Chemistry
  • Application Summary: Isophthalaldehyde participates in base-catalyzed Knoevenagel condensation reaction .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Formation of Unimolecular Cross-Linked Nanoparticles

  • Scientific Field: Nanotechnology
  • Application Summary: Isophthalaldehyde is used in the formation of unimolecular cross-linked nanoparticles .
  • Methods of Application: Isophthalaldehyde was able to cross-link Polyethylenimine (PEI) intramolecularly in solution near physiological pH resulting in the formation of unimolecular cross-linked nanoparticles .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Synthesis of Schiff Base Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Like many benzaldehydes, isophthalaldehyde forms a variety of Schiff base derivatives .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: These Schiff base derivatives find use in metal coordination complexes .

Preparation of Melamine-Based Microporous Polymer Networks

  • Scientific Field: Polymer Chemistry
  • Application Summary: Isophthalaldehyde is used in the catalyst-free preparation of melamine-based microporous polymer networks through Schiff base chemistry .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Formation of Metallodynameric Membranes

  • Scientific Field: Material Science
  • Application Summary: Isophthalaldehyde is used in the formation of metallodynameric membranes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: These membranes are used for the constitutional transport of gases .

Safety And Hazards

Isophthalaldehyde may be corrosive to metals . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

benzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZALUMVGBVKPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870718
Record name 1,3-Benzenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

246 °C
Record name Isophthalaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene
Record name Isophthalaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Isophthalaldehyde

Color/Form

Needles from dilute alcohol

CAS RN

626-19-7, 30025-33-3
Record name 1,3-Benzenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isophthalaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenedicarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030025333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isophthalaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isophthalaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISO-PHTHALALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU162B2N9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isophthalaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

89 °C
Record name Isophthalaldehyde
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isophthalaldehyde
Reactant of Route 2
Isophthalaldehyde
Reactant of Route 3
Isophthalaldehyde
Reactant of Route 4
Isophthalaldehyde
Reactant of Route 5
Reactant of Route 5
Isophthalaldehyde
Reactant of Route 6
Reactant of Route 6
Isophthalaldehyde

Citations

For This Compound
2,050
Citations
M Salehi, A Amoozadeh, A Salamatmanesh… - Journal of Molecular …, 2015 - Elsevier
… methanylylidene))bis(4-bromoaniline) (1) and N,N′-(1,3-phenylenebis(methanylylidene))bis(4-methoxyaniline) (2), have been synthesized by the reaction between isophthalaldehyde …
Number of citations: 22 www.sciencedirect.com
HB Sonmez, FG Kuloglu, K Karadag, F Wudl - Polymer journal, 2012 - nature.com
Condensations of polyhydroxyl monomers with terephthalaldehyde or isophthalaldehyde give the corresponding polyspiroacetals. The effects of various dialdehydes and multihydroxy …
Number of citations: 17 www.nature.com
A Rehman, SJ Park - Scientific reports, 2018 - nature.com
In the present work, mixture of melamine and isophthalaldehyde undergo simultaneous polymerization, carbonization, and in situ activation in the presence of molten salt media through …
Number of citations: 37 www.nature.com
SH Choi, E Yashima, Y Okamoto - Polymer journal, 1997 - nature.com
Terephthalaldehyde (TPA) and isophthalaldehyde (IPA) were polymerized with the ethylmagnesium bromide-(−)-sparteine (EtMgBr-Sp) complex and aluminum alkoxides as catalysts to …
Number of citations: 11 www.nature.com
H Lumbroso, G Liégeois, GC Pappalardo… - Journal of Molecular …, 1980 - Elsevier
… Analysis of the dipole moments of phthakddehyde, isophthalaldehyde and terephthalaldehyde in … For isophthalaldehyde and terephthalaldehyde, these results are supported by the total …
Number of citations: 14 www.sciencedirect.com
S Li, JE Hanson - American Journal of Polymer Science and …, 2021 - researchgate.net
… It is demonstrated that isophthalaldehyde was able to cross-… The aldehyde resonance of isophthalaldehyde became … As cross-linking occurred, the percentage of isophthalaldehyde that …
Number of citations: 3 www.researchgate.net
J Lorösch, W Haase - Inorganica chimica acta, 1985 - Elsevier
The Cu(II) complex C 19 H 26 N 6 O 10 Cl 2 Cu 2 ·1.5H 2 O using the macrocyclic amin derived from 2-hydroxy- 5-methyl-isophthalaldehyde and histamine consists of asymmetric …
Number of citations: 29 www.sciencedirect.com
E Kulla, P Zuman - The Journal of Physical Chemistry A, 2007 - ACS Publications
Equilibria established in reactions between isophthalaldehyde (IPA) and terephthalaldehyde (TPA) on one side and 2-aminoethanol and NH 3 on the other side were followed in …
Number of citations: 10 pubs.acs.org
E Hadjoudis, T Dziembowska… - Journal of Photochemistry …, 1999 - Elsevier
The dual phenomenon of photo/thermochromism has been observed for the first time in inclusion complexes of anils with β-cyclodextrin. Thus, the solid inclusion complex of the strongly …
Number of citations: 41 www.sciencedirect.com
WJ Bover, D Johnson, MS Baymak, P Zuman - 2003 - nopr.niscpr.res.in
The diprotonated form of isophthalaldehyde is reduced by two … In acidic media isophthalaldehyde thus behaves like a … The diprotonated molecules of isophthalaldehyde are oriented …
Number of citations: 12 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.